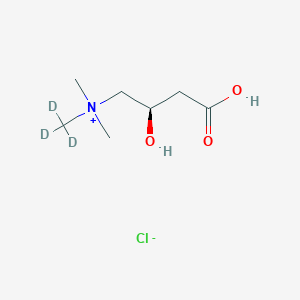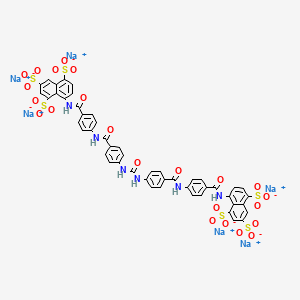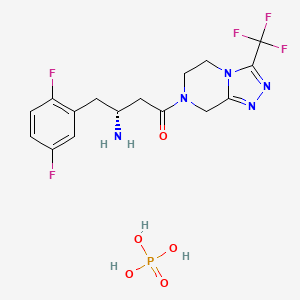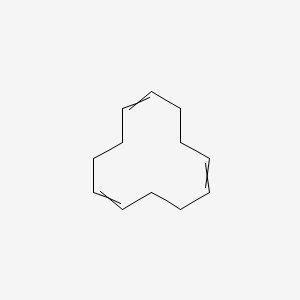
5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate
Vue d'ensemble
Description
5alpha,6beta-Dibromostigmastan-3beta-yl 3-Acetate (5alpha,6beta-DBSA-3beta-Ac) is an organic compound derived from the sterol stigmastanol. It is a member of the group of compounds known as stigmastanols, which are derived from the triterpenoid sterol stigmastanol. 5alpha,6beta-DBSA-3beta-Ac is a potent inhibitor of the enzyme 5alpha-reductase, which is responsible for the conversion of testosterone to dihydrotestosterone (DHT). This compound has been studied extensively in a variety of scientific research applications and has been found to have a number of biochemical and physiological effects.
Applications De Recherche Scientifique
Electrochemical Bromination in Steroid Synthesis
The application of 5alpha,6beta-dibromostigmastan-3beta-yl 3-acetate can be understood through its synthesis via electrochemical bromination. This process involves adding electrochemically-generated elemental bromine onto the double bond of cholesterol derivatives, resulting in the production of 5alpha,6beta-dibromosteroids. Such methods are crucial in the synthesis of various steroidal compounds (Milisavljević et al., 2005).
Cytotoxic Sterol Glycosides
In the field of marine natural products, this compound-related compounds have been identified in extracts from marine organisms like octocorals. These compounds exhibit cytotoxic properties, particularly against certain cancer cell lines, indicating potential applications in cancer research and therapy (Maia et al., 2000).
Synthesis of Dihydroxysterol Disulfates
The synthesis of derivatives like disodium 3beta,6beta-dihydroxysterol disulfates from cholesterol is another application. These compounds have been studied for their cytotoxicity against various human carcinoma cell lines, which is significant for developing new therapeutic agents (Cui et al., 2009).
Cell Differentiating Activities
New alkylaminooxysterols synthesized through the trans-diaxial aminolysis of 5,6-alpha-epoxysterols, which include compounds similar to this compound, have been identified for their potent cell differentiating activities. This indicates a potential application in the treatment of cancer and neurodegenerative diseases (de Medina et al., 2009).
Propriétés
IUPAC Name |
[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5,6-dibromo-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50Br2O2/c1-8-22(19(2)3)10-9-20(4)25-11-12-26-24-17-28(32)31(33)18-23(35-21(5)34)13-16-30(31,7)27(24)14-15-29(25,26)6/h9-10,19-20,22-28H,8,11-18H2,1-7H3/b10-9+/t20-,22-,23+,24+,25-,26+,27+,28-,29-,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSKMTKSRJEHQC-DPENNOCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)Br)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C)C)Br)Br)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












